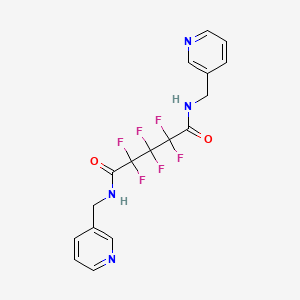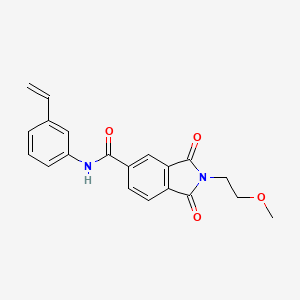![molecular formula C21H25N3O B5138231 N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5138231.png)
N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide, also known as CPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPPB is a selective antagonist of the sigma-1 receptor, a protein that is involved in various cellular processes, including cell survival, stress response, and neurotransmitter regulation.
Wirkmechanismus
N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide acts as a selective antagonist of the sigma-1 receptor, which is a chaperone protein located in the endoplasmic reticulum. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. By blocking the sigma-1 receptor, N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide modulates the activity of several signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has been shown to have several biochemical and physiological effects. In animal studies, N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has been shown to improve cognitive function and memory, reduce anxiety and depression-like behaviors, and alleviate neuropathic pain. N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has several advantages for lab experiments. It has a high potency and selectivity for the sigma-1 receptor, making it an ideal tool for studying the role of sigma-1 receptor in various cellular processes. N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide is also relatively stable and easy to synthesize, making it readily available for research purposes. However, N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has several potential future directions in scientific research. One direction is to investigate its therapeutic potential for various diseases, including Alzheimer's disease, Parkinson's disease, and depression. Another direction is to study its mechanism of action in more detail, including its effects on calcium signaling, lipid metabolism, and protein folding. Additionally, N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide could be used as a tool to study the sigma-1 receptor in various cellular processes, leading to a better understanding of its role in health and disease.
Conclusion:
In conclusion, N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide acts as a selective antagonist of the sigma-1 receptor, modulating various cellular processes and leading to its therapeutic effects. N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations, such as its low solubility and potential toxicity. N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has several potential future directions in scientific research, including its therapeutic potential for various diseases and its role in cellular processes.
Synthesemethoden
The synthesis of N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide involves several steps, starting from the reaction of 4-[(4-phenyl-1-piperazinyl)methyl]benzoic acid with cyclopropylamine to form the intermediate product. The intermediate is then treated with thionyl chloride and triethylamine to obtain the desired product, N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide. The yield of N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide is reported to be around 40-50%, and the purity is determined by HPLC analysis.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has been extensively studied in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. The sigma-1 receptor, which is the target of N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide, has been implicated in several diseases, including Alzheimer's disease, Parkinson's disease, and depression. Therefore, N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has been investigated as a potential therapeutic agent for these diseases. N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has also been shown to have analgesic and anti-inflammatory effects, making it a promising candidate for pain management.
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c25-21(22-19-10-11-19)18-8-6-17(7-9-18)16-23-12-14-24(15-13-23)20-4-2-1-3-5-20/h1-9,19H,10-16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRBDEYOXGUCAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-methoxyphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138156.png)
![N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5138161.png)

![1-benzyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5138198.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B5138204.png)
![N'-(2-methoxyethyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5138206.png)
amine hydrochloride](/img/structure/B5138210.png)
![4-(4-bromophenyl)-6-oxo-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5138217.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5138224.png)
![N-(2,4-dimethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5138235.png)

![5-bromo-4-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-2-phenyl-3(2H)-pyridazinone](/img/structure/B5138255.png)